molecular formula C17H16N4O2S B284552 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide

2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide

Katalognummer: B284552
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: KWQBHVKXPDYEIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzothieno-triazine family and has a unique molecular structure that makes it an attractive candidate for further investigation.

Wirkmechanismus

The mechanism of action of 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide is not fully understood. However, it has been suggested that this compound may act as a potential inhibitor of various enzymes, including protein kinases, phosphodiesterases, and carbonic anhydrases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various studies. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide in lab experiments include its high purity, ease of synthesis, and potential applications in various fields. However, limitations include the need for further investigation into its mechanism of action and potential side effects.

Zukünftige Richtungen

There are several potential future directions for research on 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide. These include further investigation into its potential applications in medicinal chemistry, material science, and analytical chemistry. Additionally, there is a need for further studies to determine its mechanism of action and potential side effects. Furthermore, research into its potential use as a fluorescent probe for the detection of metal ions could also be explored. Overall, this compound is a promising compound that has the potential for significant scientific advancements in various fields.

Synthesemethoden

The synthesis of 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide involves the reaction of 2-amino-4-phenylthiophene-3-carboxylic acid with hydrazine hydrate and acetic anhydride. The resulting product is then subjected to cyclization with phosphorus oxychloride to form the final compound. This synthesis method has been optimized to yield high purity and high yields of the desired product.

Wissenschaftliche Forschungsanwendungen

The unique molecular structure of 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide makes it an attractive candidate for scientific research in various fields. This compound has been investigated for its potential applications in medicinal chemistry, material science, and analytical chemistry.

Eigenschaften

Molekularformel

C17H16N4O2S

Molekulargewicht

340.4 g/mol

IUPAC-Name

2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)-N-phenylacetamide

InChI

InChI=1S/C17H16N4O2S/c22-14(18-11-6-2-1-3-7-11)10-21-17(23)15-12-8-4-5-9-13(12)24-16(15)19-20-21/h1-3,6-7H,4-5,8-10H2,(H,18,22)

InChI-Schlüssel

KWQBHVKXPDYEIX-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC(=O)NC4=CC=CC=C4

Kanonische SMILES

C1CCC2=C(C1)C3=C(S2)N=NN(C3=O)CC(=O)NC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.